molecular formula C5H7N3OS B186785 3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 35523-72-9

3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No. B186785
CAS RN: 35523-72-9
M. Wt: 157.2 g/mol
InChI Key: QDBDPKWUCLBWQU-UHFFFAOYSA-N
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Description

“3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one” is a chemical compound with the molecular formula C5H7N3OS . It is used in various research and development applications .


Synthesis Analysis

The synthesis of this compound involves several steps. Some methods include heating with potassium hydroxide in ethanol, or with sodium hydroxide in water . Other methods involve using methanesulfonic acid and phosphorus pentoxide at 70℃ for 10 hours . The yield varies depending on the method used .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C5H7N3OS . The molecular weight is 157.19 .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and depend on the conditions and reagents used . For example, it can react with sodium hydroxide in water for 240 hours . The yield of the reaction can vary significantly depending on the conditions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 157.19 . Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the search results .

Scientific Research Applications

Synthesis and Antiviral Properties

One study focused on synthesizing novel compounds from environmentally friendly materials for treating variola virus. The molecular modeling indicated that these compounds have high ligand-receptor binding interactions, suggesting potential as alternatives to FDA-approved drugs for variola virus treatment (Gerçek, Jumamyradova, & Senturk, 2022).

Antitumor and Antimicrobial Activities

Another study synthesized new derivatives to evaluate their cytotoxic activities against human liver and breast cancer cell lines, showing potential antitumor properties (Kökbudak et al., 2020). Additionally, compounds exhibiting potent anticancer activity against various human cancer cell lines were developed, indicating the versatility of this chemical structure in antitumor applications (Hafez & El-Gazzar, 2017).

Chemical Synthesis and Functionalization

Research on the synthesis and functionalization of related pyrimidines has led to the development of diverse compounds with potential applications in various domains, including antimicrobial and antifungal activities (Bhat, Shalla, & Dongre, 2015). A novel methodology for synthesizing pyrido[2,3‐d]pyrimidines has also been explored, demonstrating the compound's reactivity and potential for creating new chemical entities (Quiroga, Insuasty, Sánchez, Nogueras, & Meier, 1992).

Novel Applications in Material Science

A unique application involved developing a ytterbium(III) PVC membrane electrode using a derivative as an ionophore. This electrode demonstrated excellent selectivity for Yb(3+) ions, showcasing the potential for analytical applications in material science (Zamani, Rajabzadeh, & Ganjali, 2007).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results . It’s always recommended to handle chemical compounds with appropriate safety measures.

Future Directions

The future directions of research involving this compound are not explicitly mentioned in the search results. Given its use in various research applications , it’s likely that further studies will continue to explore its properties and potential applications.

properties

IUPAC Name

3-amino-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3OS/c1-3-2-4(9)8(6)5(10)7-3/h2H,6H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBDPKWUCLBWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355981
Record name 3-Amino-6-methyl-2-thioxo-2,3-dihyd
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

CAS RN

35523-72-9
Record name 3-Amino-6-methyl-2-thioxo-2,3-dihyd
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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